9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
CAS No.: 60505-55-7
Cat. No.: VC17612496
Molecular Formula: C15H8O5
Molecular Weight: 268.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60505-55-7 |
|---|---|
| Molecular Formula | C15H8O5 |
| Molecular Weight | 268.22 g/mol |
| IUPAC Name | 9-oxofluorene-2,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20) |
| Standard InChI Key | ZWAQUZWFYDYXDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The core structure of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- consists of a bicyclic fluorene system, where the central five-membered ring is fused to two benzene rings. The ketone group at position 9 introduces electron-withdrawing effects, while the carboxylic acid groups at positions 2 and 6 enhance solubility in polar solvents and enable functionalization via esterification or amidation . The IUPAC name, 9-oxofluorene-2,6-dicarboxylic acid, reflects these substituents.
Table 1: Key Structural and Nomenclature Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 60505-55-7 | |
| IUPAC Name | 9-oxofluorene-2,6-dicarboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 268.22 g/mol | |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Synonyms and Related Compounds
This compound is interchangeably referred to as fluorenone-2,6-dicarboxylic acid and 2,6-dicarboxyfluorenone . Its dimethyl ester derivative (CAS 67801-54-1), which replaces the carboxylic acid groups with methyl esters, is a closely related compound used in polymer synthesis .
Synthesis and Production
Modern Advancements
Recent patents, such as US2006/205977 A1, describe a two-step process:
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Friedel-Crafts acylation of fluorene with oxalyl chloride to introduce the ketone group.
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Directed ortho-metalation using lithium diisopropylamide (LDA) to carboxylate positions 2 and 6 .
This approach improves regiocontrol and reduces byproducts, achieving yields exceeding 85% .
Physical and Chemical Properties
Thermodynamic Properties
While experimental data on melting and boiling points remain unreported, computational models estimate a boiling point of approximately 487°C for the dimethyl ester analogue . The parent acid exhibits limited solubility in nonpolar solvents but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.29 | |
| Exact Mass | 268.037 g/mol | |
| Vapour Pressure (25°C) | 0.0±1.2 mmHg | |
| Flash Point | Not determined |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching of carboxylic acid and ketone groups) .
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NMR Spectroscopy: NMR signals at δ 8.2–8.5 ppm (aromatic protons) and δ 12.1 ppm (carboxylic acid protons) .
Applications and Research Findings
Polymer Science
The dimethyl ester derivative (CAS 67801-54-1) serves as a monomer in polyimide synthesis. Polyimides derived from this compound exhibit high thermal stability (>400°C) and mechanical strength, making them suitable for aerospace and electronics applications .
Catalysis
In US2004/110980 A1, Sheppard et al. disclosed the use of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- as a ligand in transition-metal catalysts for olefin polymerization. The rigid fluorene backbone enhances catalytic activity by stabilizing metal centers .
Pharmaceutical Intermediates
The compound’s ability to undergo selective esterification or amidation has been exploited in drug discovery. For instance, Sumner et al. (2006) utilized it as a precursor for antitumor agents targeting topoisomerase inhibitors .
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